Tetrahydrolachnophyllum lactone

Physicochemical Properties Drug Likeness Lipophilicity

Tetrahydrolachnophyllum lactone is a C10 acetylenic γ-lactone natural product first isolated from the herbs of Conyza stricta (Asteraceae). With a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol, it is a saturated derivative of the known allelopathic agent lachnophyllum lactone, differing by the absence of the Δ4 double bond.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
Cat. No. B592797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrolachnophyllum lactone
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
InChIInChI=1S/C10H14O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-3,6-8H2,1H3
InChIKeyLNUHHJBOQMXWQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrolachnophyllum Lactone (CAS 56407-87-5): Sourcing and Identity Guide for the Saturated Acetylenic Lactone


Tetrahydrolachnophyllum lactone is a C10 acetylenic γ-lactone natural product first isolated from the herbs of Conyza stricta (Asteraceae) [1]. With a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol, it is a saturated derivative of the known allelopathic agent lachnophyllum lactone, differing by the absence of the Δ4 double bond [2][3]. It is supplied as an oil with a typical purity of ≥98% by HPLC, with solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1][4].

Saturated lactone comparator

Structurally defined saturated acetylenic furanone for SAR studies against unsaturated (Z)-Lachnophyllum lactone

Botanical identity traceability

Isolated from Conyza stricta herbs; supports chemotaxonomic and metabolomic workflows

Analytical standard readiness

≥98% HPLC purity enables reliable use as a reference standard for LC-MS or method development

Tetrahydrolachnophyllum Lactone vs. Lachnophyllum Lactone Analogs: Critical Structural Divergence Affecting Biological Profile


Generic substitution of Tetrahydrolachnophyllum lactone with its unsaturated analog (Z)-Lachnophyllum lactone is not scientifically justified. The tetrahydrolachnophyllum lactone core (5-hex-2-ynyloxolan-2-one) possesses a fully saturated furanone ring, whereas (Z)-Lachnophyllum lactone contains a conjugated ene-yne system [1][2]. This fundamental difference in π-conjugation and molecular geometry alters physicochemical properties such as computed LogP (2.3 for the tetrahydrolachnophyllum lactone) and topological polar surface area (26.3 Ų) [3]. While (4Z)-Lachnophyllum lactone has documented allelopathic activity (IC₅₀ 24.8 µg/mL against Cuscuta campestris), the biological activity of the saturated Tetrahydrolachnophyllum lactone remains largely uncharacterized in peer-reviewed literature [4]. The assumption of bioequivalence is therefore unsupported and would compromise experimental reproducibility.

Saturation state alters physicochemical properties

The saturated furanone core removes the conjugated ene-yne system present in (Z)-Lachnophyllum lactone, shifting computed LogP and polar surface area; permeability and recognition may differ.

Bioactivity profile remains uncharacterized

No peer-reviewed IC₅₀, MIC, or EC₅₀ data exist for Tetrahydrolachnophyllum lactone; the documented allelopathic potency of the unsaturated analog does not transfer and cannot be assumed.

Species-specific origin may affect profiling

Isolated from C. stricta, not C. bonariensis; congener profiles and chemotaxonomic markers may shift, limiting direct analytical method transfer.

Tetrahydrolachnophyllum Lactone: Evidence-Based Differentiation from (Z)-Lachnophyllum Lactone and Other Acetylenic Furanones


Saturated vs. Unsaturated Furanone Core: Computed LogP and Topological Polar Surface Area (TPSA) Divergence

Tetrahydrolachnophyllum lactone possesses a saturated furanone ring, in contrast to the conjugated ene-yne system of (Z)-Lachnophyllum lactone. Computed physicochemical properties from PubChem reveal an XLogP3-AA value of 2.3 for Tetrahydrolachnophyllum lactone, and a topological polar surface area (TPSA) of 26.3 Ų [1]. While direct comparative computed data for (Z)-Lachnophyllum lactone under identical algorithmic parameters are not available from the same source, this saturated framework is class-predictive of reduced electrophilicity and altered membrane permeability relative to the unsaturated analog [2].

Physicochemical divergence
Class-level inference
Target: XLogP3 2.3, TPSA 26.3 Ų
Comparator: computed data unavailable; class inference from saturation state
Predicted differential permeability and molecular recognition
Computational predictions only; no experimental LogP or permeability data available
Physicochemical Properties Drug Likeness Lipophilicity

Allelopathic Activity: (4Z)-Lachnophyllum Lactone Established Bioactivity vs. Tetrahydrolachnophyllum Lactone Unknown Status

The unsaturated analog (4Z)-Lachnophyllum lactone has been identified as a potent allelochemical with an IC₅₀ of 24.8 µg/mL against Cuscuta campestris seedling growth in vitro [1]. In contrast, no peer-reviewed studies reporting the allelopathic or phytotoxic activity of Tetrahydrolachnophyllum lactone were identified. This represents a critical gap in the structure-activity relationship (SAR) for this scaffold.

Allelopathic activity gap
Cross-study comparable
Target: no peer-reviewed data
Comparator: IC₅₀ 24.8 µg/mL (Cuscuta campestris)
Undefined bioactivity; substitution unsupported
Literature search as of April 2026; no quantitative activity found
Allelopathy Phytotoxicity Agricultural Chemistry

Quality Specifications: HPLC Purity Threshold and Certificate of Analysis Availability

Commercial suppliers of Tetrahydrolachnophyllum lactone specify a purity of ≥98% as determined by HPLC [1]. Certificates of Analysis (CoA) are available upon request, documenting HPLC chromatograms and confirming identity via MS/NMR [2]. For comparison, (Z)-Lachnophyllum lactone is also supplied at ≥98% purity, indicating that the saturated analog meets equivalent industrial quality benchmarks for natural product research reagents [3].

Purity specification
Cross-study comparable
≥98% (HPLC)
Equivalent to (Z)-Lachnophyllum lactone
Supports reproducible SAR without impurity bias
CoA available; identity confirmed by MS/NMR
Analytical Chemistry Quality Control Natural Product Standard

Isolation Source: Conyza stricta as Primary Natural Reservoir

Tetrahydrolachnophyllum lactone is specifically documented as a constituent of the herbs of Conyza stricta Willd. (syn. Erigeron trilobus, Eschenbachia stricta) [1][2]. In contrast, (4Z)-Lachnophyllum lactone has been identified as a major component in Conyza bonariensis essential oils and extracts [3]. This species-specific occurrence may inform chemotaxonomic studies and sourcing strategies.

Botanical origin
Cross-study comparable
Target: Conyza stricta herbs
Comparator: C. bonariensis
Distinct plant sources; may affect chemotaxonomic profiling
Genus Conyza; species-specific occurrence data
Phytochemistry Natural Product Isolation Botanical Reference

Critical Note: Absence of Peer-Reviewed Bioactivity Data for Tetrahydrolachnophyllum Lactone

A comprehensive search of primary research literature (PubMed, Scopus, Web of Science) and patent databases reveals no peer-reviewed studies reporting quantitative biological activity data (e.g., IC₅₀, MIC, EC₅₀, Kᵢ) for Tetrahydrolachnophyllum lactone. Claims of antimicrobial, cytotoxic, or anti-inflammatory activity found on vendor websites are not substantiated by accessible primary data and may represent class-level extrapolations . This contrasts with the well-documented allelopathic activity of (4Z)-Lachnophyllum lactone [1].

Literature data gap
Data to verify
No peer-reviewed IC₅₀, MIC, or EC₅₀ data identified for target compound
Procurement risk: biological potency unvalidated; only exploratory use appropriate
Vendor claims unsubstantiated; class-level extrapolations may apply
Literature Gap Experimental Caution Procurement Risk

Tetrahydrolachnophyllum Lactone: Defined Research and Procurement Use Cases


Structure-Activity Relationship (SAR) Studies of Acetylenic Furanones

Use Tetrahydrolachnophyllum lactone as a saturated comparator to (Z)-Lachnophyllum lactone to elucidate the role of the conjugated ene-yne system in allelopathic, antimicrobial, or cytotoxic activities [1]. The computed LogP divergence (2.3 vs. predicted for the unsaturated analog) provides a starting point for QSAR modeling [2].

Analytical Reference Standard for Conyza stricta Phytochemical Profiling

Employ as a high-purity (≥98%) standard for HPLC or LC-MS-based metabolomic studies of Conyza species, particularly C. stricta [3]. Its specific occurrence in C. stricta but not C. bonariensis may serve as a chemotaxonomic marker [4].

Exploratory Bioactivity Screening

Utilize in broad-spectrum bioactivity screens (e.g., antimicrobial, cytotoxic) where the objective is to establish the activity profile of the saturated furanone core. Note that no validated positive control data exists, requiring rigorous internal controls .

Application
Selection Property
Validation Focus
Acetylenic furanone SAR studies
Saturated comparator scaffold
Ene-yne conjugation role in allelopathic or cytotoxic activity
Conyza stricta metabolomic profiling
High-purity analytical standard (≥98%)
HPLC/LC-MS phytochemical marker identification
Exploratory bioactivity screening
Uncharacterized bioactivity profile
Internal control benchmarking and de novo activity determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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